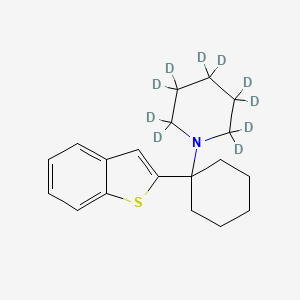

Benocyclidine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H25NS |

|---|---|

Molecular Weight |

309.5 g/mol |

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine |

InChI |

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2/i2D2,7D2,8D2,13D2,14D2 |

InChI Key |

RGSVXQJPSWZXOP-PGAPGPTOSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC4=CC=CC=C4S3)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Benocyclidine-d10: A Technical Guide for Researchers

Introduction: Benocyclidine-d10 (BCP-d10) is the deuterated analog of Benocyclidine (BCP), also known as Benzothiophenylcyclohexylpiperidine (BTCP). A derivative of phencyclidine (PCP), Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] Unlike PCP and related compounds such as ketamine, Benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus lacks significant anesthetic, hallucinogenic, or dissociative effects.[1][2] this compound, with its ten deuterium atoms, serves primarily as an internal standard for the accurate quantification of Benocyclidine in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally identical to Benocyclidine, with the exception of ten hydrogen atoms on the piperidine ring being replaced by deuterium.[4] This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the non-deuterated analyte in mass spectrometry.

Table 1: Physicochemical Properties of this compound and Benocyclidine

| Property | This compound | Benocyclidine |

| Formal Name | 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidine[5] | 1-(1-benzo[b]thien-2-ylcyclohexyl)-piperidine[6] |

| Molecular Formula | C₁₉H₁₅D₁₀NS[4][7] | C₁₉H₂₅NS[1] |

| Molecular Weight | 309.5 g/mol [5][7] | 299.5 g/mol [6] |

| Appearance | White crystalline solid (inferred from non-deuterated form)[8] | White crystalline solid[8] |

| Solubility | Soluble in organic solvents such as methanol and ethanol.[8] | DMF: 5 mg/ml, Ethanol: 2 mg/ml[6] |

| UV Absorption Maxima | 229, 270, 300 nm[4] | 229, 270, 300 nm[6] |

| Purity | ≥99% deuterated forms (d₁-d₁₀)[4] | Typically ≥98% |

Mechanism of Action

The pharmacological activity of this compound is analogous to that of Benocyclidine.[8] Its primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] By blocking the DAT, Benocyclidine increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[8]

In contrast to its structural precursor, phencyclidine, Benocyclidine has a very low affinity for the NMDA receptor's PCP binding site.[3] While phencyclidine is known to also inhibit serotonin (5-HT) uptake, the selectivity of Benocyclidine for the dopamine transporter suggests a significantly lower affinity for the serotonin transporter (SERT).[4]

Mechanism of dopamine reuptake inhibition by Benocyclidine.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are representative protocols for its synthesis and use.

Synthesis of this compound ([²H₁₀]BTCP)

A reported synthesis involves the reaction of cyclohexanone with commercially available [²H₁₁]piperidine and sodium cyanide to form an intermediate, which is then reacted with a Grignard reagent derived from 2-iodobenzothiophene. The final product is obtained after an acidic workup.

Materials:

-

Cyclohexanone

-

[²H₁₁]piperidine

-

Sodium cyanide (NaCN)

-

2-iodobenzothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Methanol (MeOH)

Procedure:

-

React cyclohexanone with [²H₁₁]piperidine and NaCN in water at room temperature for approximately 18 hours to form the deuterated piperidine-cyclohexanecarbonitrile intermediate.

-

Prepare the Grignard reagent by reacting 2-iodobenzothiophene with magnesium turnings in anhydrous diethyl ether.

-

Add the intermediate from step 1 to the Grignard reagent and reflux for approximately 17 hours.

-

Perform a workup with 1 M HCl in methanol to yield [²H₁₀]Benocyclidine.

-

The free base can be converted to the hydrochloride salt by treatment with aqueous HCl.

Quantification of Benocyclidine using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the quantification of Benocyclidine in a biological matrix (e.g., plasma, brain homogenate) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of a known concentration of this compound solution (the internal standard).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Liquid Chromatography Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benocyclidine: m/z 300.4 → 215.3

-

This compound: m/z 310.4 → 215.3

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Quantification:

-

A calibration curve is constructed by analyzing samples with known concentrations of Benocyclidine and a fixed concentration of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

The concentration of Benocyclidine in unknown samples is determined from this calibration curve.

Experimental Workflow

The use of this compound as an internal standard is a critical part of the bioanalytical workflow to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.

Bioanalytical workflow using this compound as an internal standard.

Quantitative Data

The following tables summarize key pharmacological and analytical data for Benocyclidine and its deuterated analog.

Table 2: Pharmacological Data for Benocyclidine

| Parameter | Value | Target | Notes |

| IC₅₀ | 7-8 nM[2] | Dopamine Transporter (DAT) | Potent inhibitor of dopamine reuptake. |

| K₀.₅ | 6 µM[3] | NMDA Receptor (PCP Site) | Negligible affinity for the NMDA receptor. |

| K_d | 84.2 nM | nAChR PCP Ion Channel | Determined in MS Binding Assays. |

Table 3: Mass Spectrometric Data for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Benocyclidine | 300.4 | 215.3 |

| This compound | 310.4 | 215.3 |

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics, metabolism, and toxicology of Benocyclidine. Its stable isotopic labeling allows for its use as an ideal internal standard, providing high accuracy and precision in quantitative bioanalysis. A thorough understanding of its properties and the mechanism of action of its non-deuterated counterpart is essential for its effective application in preclinical and forensic research. This guide provides a foundational resource for scientists and professionals working with this important analytical standard.

References

- 1. Dopamine Reuptake Inhibitor vs Ssri | Power [withpower.com]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Additional dopamine reuptake inhibition attenuates vigilance impairment induced by serotonin reuptake inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of repeated phencyclidine treatment on serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 7. Effects of sustained serotonin reuptake inhibition on the firing of dopamine neurons in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Benocyclidine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benocyclidine-d10 (BTCP-d10), a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BTCP). This compound is an essential tool in pharmacological research, primarily utilized as an internal standard for the quantification of Benocyclidine in various biological matrices using mass spectrometry-based methods.[1] This guide details the synthetic pathway, experimental protocols, and characterization data for this compound, alongside an illustrative representation of the parent compound's mechanism of action.

Physicochemical and Pharmacological Properties

This compound is a derivative of phencyclidine where the phenyl group is substituted with a benzothiophenyl group, and the piperidine ring is fully deuterated.[1] This isotopic labeling provides a distinct mass shift, crucial for its application as an internal standard, without significantly altering its chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidine | [1] |

| Chemical Formula | C₁₉H₁₅D₁₀NS | [1] |

| Molecular Weight | 309.5 g/mol | [1][2] |

| Purity | ≥95% (≥99% deuterated forms d₁-d₁₀) | [1][2] |

| Solubility | DMF: 5 mg/ml, Ethanol: 2 mg/ml | [1] |

| UV Lambda Max | 229, 270, 300 nm | [1] |

The non-deuterated parent compound, Benocyclidine (BTCP), is a potent and selective dopamine reuptake inhibitor with an IC₅₀ value of approximately 8 nM.[3][4][5] Unlike other arylcyclohexylamines such as phencyclidine (PCP) or ketamine, BTCP exhibits negligible affinity for the NMDA receptor (K₀.₅ = 6 μM), and thus lacks the characteristic dissociative or hallucinogenic effects associated with these compounds.[3][4][5][6]

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart and other BTCP analogs.[4] A common approach involves a two-step process: the formation of a key intermediate, α-piperidinocyclohexanecarbonitrile, followed by a Grignard reaction with the appropriate benzothiophene derivative. For the deuterated analog, piperidine-d11 is used as a starting material.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of α-(Piperidin-d10)cyclohexanecarbonitrile

-

To a stirred solution of sodium bisulfite in water, add cyclohexanone at room temperature.

-

After a period of stirring, add piperidine-d11, followed by a solution of sodium cyanide in water.

-

Continue the reaction overnight at room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-(piperidin-d10)cyclohexanecarbonitrile.

Step 2: Synthesis of this compound

-

Prepare the Grignard reagent by adding a solution of 2-bromobenzo[b]thiophene in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

-

Reflux the mixture until the magnesium is consumed.

-

To the freshly prepared Grignard reagent, add a solution of α-(piperidin-d10)cyclohexanecarbonitrile in anhydrous diethyl ether.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

Table 2: Characterization Data for this compound and Benocyclidine

| Analysis Method | This compound | Benocyclidine (Non-deuterated) |

| Mass Spectrometry (LC-ESI-MS/MS) | ||

| Parent Ion [M+H]⁺ | m/z 310.4[4] | m/z 300.4 |

| Major Fragment Ion | m/z 215.3[1] | m/z 215.3 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | Absence of signals corresponding to the piperidine protons. | Signals corresponding to piperidine protons are present. |

| ¹³C NMR | Signals for deuterated carbons will be significantly attenuated or absent. | All expected carbon signals are present. |

| Infrared (IR) Spectroscopy | ||

| C-D Stretching | Expected in the range of 2100-2250 cm⁻¹. | C-H stretching of the piperidine ring is observed. |

Mechanism of Action of the Parent Compound (Benocyclidine)

Benocyclidine exerts its pharmacological effects by selectively inhibiting the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing the extracellular concentration of dopamine.

Caption: Inhibition of dopamine reuptake by Benocyclidine.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and characterization data serve as a valuable resource for researchers in pharmacology and drug development. The use of this compound as an internal standard is critical for accurate quantification of Benocyclidine, aiding in preclinical and clinical studies investigating its therapeutic potential and pharmacokinetics. The provided diagrams offer a clear visual representation of the synthetic workflow and the well-established mechanism of action of the parent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. caymanchem.com [caymanchem.com]

- 6. (PDF) Synthesis and Evaluation of 1-(1-( [research.amanote.com]

An In-depth Technical Guide to Deuterated Benocyclidine (BCP-d10) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, experimental protocols, and quantitative data for Deuterated Benocyclidine (BCP-d10) is limited. This guide is therefore constructed based on the established pharmacology of benocyclidine (BCP), the scientific principles of deuterium substitution in drug development, and hypothetical experimental designs to provide a comprehensive theoretical framework for researchers.

Introduction to Benocyclidine (BCP) and the Rationale for Deuteration

Benocyclidine (1-(1-(1-benzothiophen-2-yl)cyclohexyl)piperidine), also known as BTCP, is a psychoactive compound of the arylcyclohexylamine class.[1] Unlike its structural analog phencyclidine (PCP), which is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, benocyclidine exhibits a different pharmacological profile.[2] It is a potent and selective dopamine reuptake inhibitor (DRI), with significantly lower affinity for the NMDA receptor.[1][2] This selectivity makes BCP a valuable research tool for investigating the dopamine transporter (DAT) and its role in various neurological processes.

The deuteration of benocyclidine to create BCP-d10 is a strategic modification aimed at enhancing its pharmacokinetic properties. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[3] This increased bond strength can slow down metabolic processes, particularly those catalyzed by cytochrome P450 enzymes, where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[4] This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[5][6][7] For a research tool like benocyclidine, a more predictable and sustained pharmacokinetic profile can be highly advantageous for in vivo studies.

Proposed Synthesis of Deuterated Benocyclidine (BCP-d10)

A hypothetical synthesis of BCP-d10 could be achieved by modifying existing synthetic routes for benocyclidine, incorporating deuterated reagents at key steps. One plausible approach would involve the use of deuterated piperidine.

Hypothetical Synthetic Scheme:

-

Grignard Reaction: The synthesis would likely commence with the reaction of 2-bromobenzothiophene with magnesium to form the corresponding Grignard reagent.

-

Reaction with Cyclohexanone: The Grignard reagent would then be reacted with cyclohexanone to yield 1-(benzothiophen-2-yl)cyclohexanol.

-

Dehydration: The resulting tertiary alcohol would be dehydrated under acidic conditions to form 1-(benzothiophen-2-yl)cyclohexene.

-

Addition of Deuterated Piperidine: Finally, the addition of deuterated piperidine (piperidine-d10) to the cyclohexene derivative, likely under conditions that facilitate Michael addition or a related reaction, would yield the desired Deuterated Benocyclidine (BCP-d10).

It is crucial to note that this is a theoretical pathway and would require optimization and experimental validation.

Core Pharmacological and Physicochemical Properties

The following tables summarize the known properties of benocyclidine and the anticipated properties of BCP-d10. The data for BCP-d10 is hypothetical and projected based on the principles of the kinetic isotope effect.

Table 1: Physicochemical Properties

| Property | Benocyclidine (BCP) | Deuterated Benocyclidine (BCP-d10) (Hypothetical) |

| IUPAC Name | 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine | 1---INVALID-LINK-- |

| Formula | C19H25NS | C19H15D10NS |

| Molar Mass | 299.48 g/mol | ~309.54 g/mol |

| CAS Number | 112726-66-6 | Not available |

Table 2: Pharmacological Data (Hypothetical Comparison)

| Parameter | Benocyclidine (BCP) | Deuterated Benocyclidine (BCP-d10) (Hypothetical) | Target |

| Binding Affinity (Ki) | ~8 nM (IC50)[8] | Expected to be similar to BCP | Dopamine Transporter (DAT) |

| Binding Affinity (K0.5) | ~6 µM[8] | Expected to be similar to BCP | NMDA Receptor |

| In Vivo Half-life (t1/2) | Not well-documented | Expected to be longer than BCP | - |

| Metabolic Clearance | Primarily hepatic | Expected to be lower than BCP | - |

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the characterization of BCP-d10.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of BCP-d10 for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[³H]-WIN 35,428 (radioligand for DAT)

-

BCP-d10 (unlabeled ligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Methodology:

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]-WIN 35,428, the tissue homogenate, and varying concentrations of BCP-d10 (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of BCP-d10 that inhibits 50% of the specific binding of [³H]-WIN 35,428 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Assay

Objective: To determine the functional potency (IC50) of BCP-d10 in inhibiting dopamine uptake.

Materials:

-

Synaptosomes prepared from rat striatum

-

[³H]-Dopamine

-

BCP-d10

-

Krebs-Ringer buffer

-

Inhibitors of norepinephrine and serotonin uptake (to ensure selectivity for DAT)

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue using standard subcellular fractionation techniques.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of BCP-d10 for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-Dopamine to the synaptosome suspension to initiate the uptake process.

-

Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the amount of [³H]-Dopamine taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of BCP-d10 to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of BCP-d10.

Materials:

-

Male Sprague-Dawley rats

-

BCP-d10 formulated for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Dosing: Administer a single dose of BCP-d10 to two groups of rats: one group receiving an IV bolus and the other receiving an oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Extract BCP-d10 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Bioavailability after oral administration can also be determined by comparing the AUC from the PO and IV groups.

Visualizations: Pathways and Workflows

Signaling Pathway of Dopamine Reuptake Inhibition

Caption: Dopamine reuptake inhibition by BCP-d10 at the presynaptic terminal.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand displacement.

Logical Flow for an In Vivo Pharmacokinetic Study

Caption: Workflow for assessing the in vivo pharmacokinetics of BCP-d10.

Conclusion

Deuterated Benocyclidine (BCP-d10) represents a potentially valuable tool for neuroscience research. By leveraging the kinetic isotope effect, BCP-d10 is anticipated to offer an improved pharmacokinetic profile compared to its non-deuterated counterpart, making it more suitable for in vivo studies investigating the role of the dopamine transporter in health and disease. The experimental protocols and theoretical data presented in this guide provide a foundational framework for the synthesis, characterization, and application of BCP-d10 in a research setting. Rigorous experimental validation of these hypothetical frameworks is the necessary next step in establishing BCP-d10 as a standard research compound.

References

- 1. Benocyclidine - Wikipedia [en.wikipedia.org]

- 2. microbiozindia.com [microbiozindia.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. scienceopen.com [scienceopen.com]

- 8. caymanchem.com [caymanchem.com]

Physical and chemical properties of Benocyclidine-d10

An In-depth Technical Guide to Benocyclidine-d10

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and mechanism of action of this compound (BCP-d10). This compound is the deuterated analog of Benocyclidine (BCP), a potent and selective dopamine reuptake inhibitor. Due to its isotopic labeling, BCP-d10 is an invaluable internal standard for the quantification of BCP in various biological matrices using mass spectrometry techniques. This document includes detailed methodologies for its synthesis and analysis, alongside visualizations of key processes to support research and development applications.

Core Physical and Chemical Properties

This compound is a derivative of phencyclidine where the phenyl group is substituted with a benzothiophenyl group, and the piperidine ring is fully deuterated. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine | [1] |

| Synonyms | BCP-d10, BTCP-d10, Benzothiophenylcyclohexylpiperidine-d10, GK 13-d10 | [2][3][4] |

| Molecular Formula | C₁₉H₁₅D₁₀NS | [2][4] |

| Molecular Weight | 309.5 g/mol | [1][2][4] |

| Exact Mass | 309.23353843 Da | [1] |

| Solubility | DMF: 5 mg/ml; Ethanol: 2 mg/ml | [4] |

| UV Absorption Maxima | 229, 270, 300 nm | [4] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₁₀) | [4] |

| Storage Temperature | -20°C | [3] |

| InChI Key | RGSVXQJPSWZXOP-PGAPGPTOSA-N | [1][2][4] |

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of this compound.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is performed in a two-step process analogous to the methods reported for the non-labeled compound.[5]

Methodology:

-

Step 1: Formation of Deuterated Nitrile Intermediate:

-

Cyclohexanone is reacted with commercially available [²H₁₁]piperidine and sodium cyanide (NaCN).

-

This reaction yields the intermediate 1-(piperidine-²H₁₀-1-carbonitrile)cyclohexane.

-

The resulting product is isolated by filtration and can be used in the subsequent step without requiring further purification.[5]

-

-

Step 2: Grignard Reaction and Product Formation:

-

A Grignard reagent is prepared from 2-iodobenzothiophene.

-

The deuterated nitrile intermediate from Step 1 is added to the Grignard reagent.

-

Following the reaction, an appropriate workup is performed to yield the final product, [²H₁₀]Benocyclidine.[5]

-

The product can then be converted to its hydrochloride salt for improved stability and handling.

-

Caption: Synthesis workflow for this compound Hydrochloride.

Analytical Quantification via LC-ESI-MS/MS

This compound serves as an internal standard for the quantification of Benocyclidine (BTCP) using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[5][6]

Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization, positive mode (ESI+).

-

Analyzer: Triple Quadrupole Mass Spectrometer.

-

Detection: Multiple Reaction Monitoring (MRM).[6]

-

Mass Transitions:

The quantification is achieved by monitoring specific precursor-to-product ion transitions:

-

Benocyclidine (BTCP): m/z 300.4 → m/z 215.3.[6]

The fragmentation pathways for both the labeled and unlabeled compounds result in a major product ion of m/z 215.3. This is attributed to the loss of the piperidine moiety, which is deuterated in the internal standard.[5]

Caption: Workflow for quantification using LC-ESI-MS/MS.

Mechanism of Action

Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI) with an IC₅₀ value of approximately 8 nM.[2][4][7] Unlike its parent compound phencyclidine, it has negligible affinity for the NMDA receptor (K₀.₅ = 6 μM).[2][4] This selectivity means it does not produce the anesthetic or dissociative effects associated with PCP. Its primary pharmacological action is to block the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.

Signaling Pathway:

-

Dopamine is released from the presynaptic neuron into the synaptic cleft.

-

Dopamine binds to postsynaptic receptors (e.g., D1, D2), propagating the signal.

-

The dopamine transporter (DAT) on the presynaptic neuron actively removes dopamine from the cleft, terminating the signal.

-

Benocyclidine binds to DAT, inhibiting the reuptake of dopamine.

-

This inhibition leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Caption: Benocyclidine blocks dopamine reuptake at the presynaptic neuron.

References

- 1. This compound | C19H25NS | CID 137699786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1506515) [evitachem.com]

- 3. - Labchem Catalog [dev.labchem.com.my]

- 4. caymanchem.com [caymanchem.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. microbiozindia.com [microbiozindia.com]

Benocyclidine-d10: A Technical Guide for Researchers

Foreword: This technical guide provides an in-depth overview of Benocyclidine-d10, a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BCP). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and visualization of relevant biological pathways and analytical workflows.

Core Compound Information

This compound serves as a critical analytical tool, primarily utilized as an internal standard for the precise quantification of Benocyclidine in complex biological matrices using mass spectrometry techniques. Its molecular structure is identical to that of Benocyclidine, with the exception of ten hydrogen atoms on the piperidine ring being replaced by deuterium.

Physicochemical and Pharmacological Data

The following table summarizes the key quantitative data for Benocyclidine and its deuterated analog.

| Property | Value | Compound | Reference |

| Molecular Formula | C₁₉H₁₅D₁₀NS | This compound | [1][2] |

| C₁₉H₂₅NS | Benocyclidine | ||

| Molecular Weight | 309.5 g/mol | This compound | [1][2] |

| 299.5 g/mol | Benocyclidine | ||

| IC₅₀ (Dopamine Reuptake) | 8 nM | Benocyclidine | [1] |

| K₀.₅ (NMDA Receptor) | 6 µM | Benocyclidine | [1] |

| Formal Name | 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d₁₀-piperidine | This compound | [1] |

Mechanism of Action: Dopamine Reuptake Inhibition

Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI).[1] It exerts its effect by binding to the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the DAT, Benocyclidine increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to its psychostimulant properties. Unlike other arylcyclohexylamines such as phencyclidine (PCP), Benocyclidine has negligible affinity for the NMDA receptor.[1]

Experimental Protocols

Quantification of Benocyclidine using LC-MS/MS with this compound Internal Standard

This compound is an ideal internal standard for the quantification of Benocyclidine (also referred to as BTCP in some literature) due to its similar chemical properties and chromatographic behavior, with a distinct mass difference that allows for clear differentiation in a mass spectrometer.

Objective: To quantify the concentration of Benocyclidine in a biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Benocyclidine (analyte)

-

This compound (internal standard)

-

LC-MS/MS system (e.g., triple quadrupole)

-

YMC-Triart Diol-HILIC column (50 mm × 2 mm, 3 µm) or equivalent

-

Ammonium formate buffer (20 mM, pH 3.0)

-

Acetonitrile (LC-MS grade)

-

Biological matrix (e.g., plasma, brain homogenate)

Methodology:

-

Sample Preparation:

-

Prepare calibration standards and quality control samples by spiking known concentrations of Benocyclidine into the blank biological matrix.

-

To each sample, standard, and blank, add a fixed concentration of this compound internal standard (e.g., 5 nM).

-

Perform protein precipitation and/or solid-phase extraction to remove interfering substances from the matrix.

-

Evaporate the solvent and reconstitute the extract in the mobile phase.

-

-

LC Separation:

-

Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm)

-

Mobile Phase: A mixture of ammonium formate buffer (20 mM, pH 3.0) and acetonitrile (20:80, v/v).

-

Flow Rate: 800 µL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

-

Monitor the following mass transitions:

-

Benocyclidine: m/z 300.4 → 215.3

-

This compound: m/z 310.4 → 215.3

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Benocyclidine) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Benocyclidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

A Technical Guide to Benocyclidine-d10 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benocyclidine-d10 (BCP-d10), a deuterated analog of the potent and selective dopamine reuptake inhibitor, Benocyclidine (BCP). Primarily utilized as an internal standard, this compound is an essential tool in forensic, pharmacological, and toxicological research for the accurate quantification of its parent compound.

Commercial Suppliers

This compound is available from several specialized chemical suppliers for research purposes. The following table summarizes key information from prominent vendors.

| Supplier | Product Name | Purity | Available Quantities |

| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d10)[1] | 1 mg, 5 mg[1] |

| EvitaChem | This compound | Not Specified | Inquire |

| CymitQuimica | This compound | Min. 95%[2] | Inquire |

Note: Availability and pricing are subject to change. This product is intended for forensic and research applications only and is not for human or veterinary use.[1][3]

Technical and Pharmacological Data

This compound is specifically designed for analytical applications, with its physical and chemical properties tailored for use in mass spectrometry. The pharmacological data provided corresponds to the non-deuterated parent compound, Benocyclidine (BCP), which informs its research context.

| Property | Value | Source |

| Formal Name | 1-(1-benzo[b]thien-2-ylcyclohexyl)-2,2,3,3,4,4,5,5,6,6-d10-piperidine | Cayman Chemical[1] |

| Molecular Formula | C₁₉H₁₅D₁₀NS | Cayman Chemical[1] |

| Molecular Weight | ~309.5 g/mol | Cayman Chemical, CymitQuimica[1][2] |

| Appearance | White crystalline solid | EvitaChem[4] |

| Solubility | DMF: 5 mg/ml; Ethanol: 2 mg/ml | Cayman Chemical[1] |

| Storage | -20°C | Cayman Chemical[1] |

| Stability | ≥ 5 years | Cayman Chemical[1] |

| BCP Dopamine Reuptake Inhibition (IC₅₀) | 8 nM | Cayman Chemical[1] |

| BCP NMDA Receptor Affinity (K₀.₅) | 6 μM (negligible affinity) | Cayman Chemical[1] |

Mechanism of Action: Dopamine Reuptake Inhibition

The parent compound, Benocyclidine (BCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][3][5] It binds to the dopamine transporter (DAT), a protein on the membrane of presynaptic neurons, blocking the reabsorption of dopamine from the synaptic cleft. This action increases the extracellular concentration and duration of dopamine, leading to enhanced dopaminergic neurotransmission. Unlike its structural precursor phencyclidine (PCP), BCP has negligible affinity for the NMDA receptor, meaning it does not produce the dissociative or hallucinogenic effects associated with PCP.[1][5]

Experimental Protocols & Workflows

The primary application of this compound is as an internal standard for the quantification of BCP in biological matrices (e.g., plasma, urine, tissue homogenates) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of BCP using this compound by LC-MS/MS

This protocol outlines a general methodology. Specific parameters such as solvent volumes, gradient conditions, and mass transitions must be optimized for the specific instrumentation and matrix used.

1. Materials and Reagents:

-

Benocyclidine (BCP) analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure Water

-

Biological matrix (e.g., plasma)

-

Centrifuge tubes and vials

2. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of BCP and this compound in methanol.

-

Working Solutions: Create a series of calibration standards by serially diluting the BCP stock solution with 50:50 ACN:Water. Prepare a separate working solution of this compound (e.g., at 100 ng/mL).

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (IS) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

3. LC-MS/MS Conditions (Example):

-

LC System: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs (transitions) must be optimized by infusing pure BCP and this compound.

-

BCP Transition (Example): Q1: m/z 299.1 -> Q3: m/z 110.1

-

This compound Transition (Example): Q1: m/z 309.5 -> Q3: m/z 110.1 or another stable fragment.

-

4. Data Analysis:

-

Integrate the peak areas for both the BCP and this compound MRM transitions.

-

Calculate the ratio of the BCP peak area to the this compound peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of BCP in unknown samples by interpolating their peak area ratios from the calibration curve.

References

Benocyclidine-d10 as a Selective Dopamine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), and its deuterated analogue Benocyclidine-d10, is a potent and selective dopamine reuptake inhibitor (DRI).[1][2][3] Structurally derived from phencyclidine (PCP), benocyclidine's substitution of a benzothiophenyl group for the phenyl ring results in a pharmacological profile distinct from its parent compound. It exhibits high affinity for the dopamine transporter (DAT) while demonstrating negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, thereby lacking the characteristic dissociative and hallucinogenic effects of PCP.[1][4] This high selectivity makes this compound, often used as an internal standard for the quantification of benocyclidine, a valuable research tool for investigating the specific roles of dopamine reuptake in various physiological and pathological processes.[5] This guide provides an in-depth overview of the core pharmacology of this compound, including its binding affinities, the experimental protocols used for its characterization, and its putative impact on dopaminergic signaling pathways.

Core Pharmacology and Data Presentation

Benocyclidine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration and residence time of dopamine in the synaptic cleft. This potent inhibition of dopamine uptake is central to its effects as a psychostimulant.[4]

Quantitative Data Summary

| Target | Ligand/Compound | Parameter | Value | Species | Reference(s) |

| Dopamine Transporter (DAT) | Benocyclidine (BTCP) | IC50 (inhibition of [3H]dopamine uptake) | 7-8 nM | Rat | [4][6] |

| NMDA Receptor | Benocyclidine (BTCP) | K0.5 (inhibition of [3H]TCP binding) | 6 µM | Rat | [3][4] |

| Dopamine Transporter (DAT) | [3H]Benocyclidine ([3H]BTCP) | Kd1 (high-affinity binding site) | 0.9 nM | Rat | [1] |

| Dopamine Transporter (DAT) | [3H]Benocyclidine ([3H]BTCP) | Bmax1 (high-affinity binding site) | 3.5 pmol/mg protein | Rat | [1] |

| Dopamine Transporter (DAT) | [3H]Benocyclidine ([3H]BTCP) | Kd2 (low-affinity binding site) | 20 nM | Rat | [1] |

| Dopamine Transporter (DAT) | [3H]Benocyclidine ([3H]BTCP) | Bmax2 (low-affinity binding site) | 7.5 pmol/mg protein | Rat | [1] |

Note on this compound: this compound is a deuterated form of Benocyclidine used as an internal standard for its quantification by mass spectrometry.[5] It is presumed to have the same pharmacological activity as the non-deuterated compound.

Experimental Protocols

The characterization of this compound as a dopamine reuptake inhibitor relies on standard and well-validated in vitro assays. The following are detailed methodologies representative of those used to determine its pharmacological profile.

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol is a synthesized representation of a typical radioligand binding assay to determine the affinity of a test compound (e.g., Benocyclidine) for the dopamine transporter, using [3H]BTCP as the radioligand.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]BTCP at the dopamine transporter, and the inhibitory constant (Ki) of unlabeled Benocyclidine.

Materials:

-

Rat striatal tissue (a brain region with high DAT density)

-

[3H]Benocyclidine ([3H]BTCP)

-

Unlabeled Benocyclidine

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation Buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash Buffer (ice-cold Incubation Buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in incubation buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

-

-

Binding Assay:

-

For saturation binding (to determine Kd and Bmax of [3H]BTCP):

-

In a series of tubes, add a constant amount of membrane preparation.

-

Add increasing concentrations of [3H]BTCP.

-

To a parallel set of tubes, add a high concentration of unlabeled dopamine reuptake inhibitor (e.g., GBR 12909 or unlabeled BTCP) to determine non-specific binding.

-

-

For competition binding (to determine Ki of unlabeled Benocyclidine):

-

In a series of tubes, add a constant amount of membrane preparation.

-

Add a fixed concentration of [3H]BTCP (typically at or below its Kd).

-

Add increasing concentrations of unlabeled Benocyclidine.

-

Include tubes with no unlabeled compound (total binding) and tubes with a high concentration of a standard DAT inhibitor (non-specific binding).

-

-

-

Incubation and Filtration:

-

Incubate all tubes at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression analysis software (e.g., Prism).

-

For saturation binding, plot specific binding (total minus non-specific) against the concentration of [3H]BTCP to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of unlabeled Benocyclidine to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

-

In Vitro Dopamine Uptake Inhibition Assay

This protocol describes a typical procedure to measure the potency of Benocyclidine in inhibiting the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.

Objective: To determine the IC50 value of Benocyclidine for the inhibition of dopamine uptake.

Materials:

-

Rat striatal synaptosomes or a cell line stably expressing the human dopamine transporter (hDAT).

-

[3H]Dopamine.

-

Benocyclidine.

-

Krebs-Ringer-HEPES buffer (or similar physiological buffer).

-

Scintillation fluid and counter.

Methodology:

-

Preparation of Synaptosomes or Cells:

-

If using synaptosomes, prepare them from fresh rat striatal tissue by homogenization and differential centrifugation.

-

If using cells, culture them to an appropriate confluency in multi-well plates.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells with increasing concentrations of Benocyclidine for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.

-

To determine non-specific uptake, include samples with a known potent DAT inhibitor (e.g., nomifensine or cocaine) or conduct the assay at 4°C.

-

-

Termination and Quantification:

-

Rapidly terminate the uptake by adding ice-cold buffer and filtering through glass fiber filters (for synaptosomes) or by aspirating the medium and washing the cells with ice-cold buffer (for cell-based assays).

-

Lyse the synaptosomes or cells and measure the internalized radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific uptake at each concentration of Benocyclidine by subtracting the non-specific uptake.

-

Plot the percentage of inhibition of specific uptake against the concentration of Benocyclidine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks related to the study of this compound.

Caption: Dopaminergic synapse showing this compound blocking DAT.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound, as a deuterated analogue of the potent and selective dopamine reuptake inhibitor Benocyclidine, serves as an essential tool for neuropharmacological research. Its high affinity for the dopamine transporter, coupled with a lack of significant activity at the NMDA receptor, allows for the specific investigation of the dopaminergic system's role in health and disease. The experimental protocols detailed herein provide a framework for the continued characterization of this and similar compounds. Future research should aim to definitively quantify its binding affinities at the serotonin and norepinephrine transporters to provide a more complete picture of its selectivity profile. Such data would further solidify the utility of this compound as a benchmark compound in the development of novel therapeutics targeting dopamine reuptake.

References

- 1. Benocyclidine [medbox.iiab.me]

- 2. Benocyclidine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. microbiozindia.com [microbiozindia.com]

- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Pharmacology of Benocyclidine-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), and its deuterated analogue Benocyclidine-d10, is a potent and selective dopamine reuptake inhibitor (DRI). Contrary to initial classifications alongside its structural relative phencyclidine (PCP), Benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus lacks the characteristic dissociative or hallucinogenic effects of PCP.[1][2] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft. This technical guide provides a comprehensive overview of the pharmacology of Benocyclidine, with a focus on its core mechanism as a DRI. It includes available quantitative data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This compound, the deuterated form, is primarily utilized as an internal standard for the quantification of Benocyclidine in mass spectrometry-based analytical methods. Its pharmacological properties are considered identical to those of the non-deuterated compound.

Core Pharmacology and Mechanism of Action

Benocyclidine is a derivative of phencyclidine where the phenyl ring is substituted with a benzothiophenyl group.[1] This structural modification dramatically shifts its pharmacological profile away from NMDA receptor antagonism towards a selective inhibition of the dopamine transporter.[1][2] The primary action of Benocyclidine is to bind to the dopamine transporter and block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism is the foundation of its psychostimulant effects.[1][2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Benocyclidine's interaction with its primary target and its selectivity.

| Parameter | Value | Species/System | Reference |

| Dopamine Uptake Inhibition (IC50) | 7-8 nM | --- | [1] |

| PCP Receptor Affinity (IC50) | 6 µM | --- | [1] |

| In vivo [3H]BTCP Binding Inhibition (ID50) | 6.34 mg/kg | Mouse Striatum | [1] |

| Nomifensine Inhibition of [3H]BTCP Binding (ID50) | 11.06 mg/kg | Mouse Striatum | [1] |

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

-

Absorption: As a lipophilic compound, Benocyclidine is expected to be well-absorbed following oral administration and rapidly cross the blood-brain barrier.

-

Distribution: It is likely to distribute extensively into tissues, particularly lipid-rich tissues like the brain.

-

Metabolism: Metabolism is anticipated to be a major route of elimination. Like PCP, Benocyclidine is likely metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes through processes such as hydroxylation.[3]

-

Excretion: The metabolites, likely more polar than the parent compound, are expected to be excreted primarily in the urine.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Benocyclidine's pharmacology as a dopamine reuptake inhibitor.

In Vitro Dopamine Transporter Binding Assay

This protocol determines the affinity of Benocyclidine for the dopamine transporter.

Objective: To determine the binding affinity (Ki) of Benocyclidine for the dopamine transporter (DAT).

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

Radioligand: [³H]WIN 35,428 (a potent DAT ligand)

-

This compound (or non-deuterated Benocyclidine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Nonspecific binding control: GBR 12909 or cocaine at a high concentration

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]WIN 35,428, and varying concentrations of Benocyclidine.

-

For nonspecific binding wells, add the nonspecific binding control instead of Benocyclidine.

-

Add the striatal membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using nonlinear regression to determine the IC50, which can then be converted to the Ki value.

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency of Benocyclidine in inhibiting dopamine uptake into cells expressing the dopamine transporter.

Objective: To determine the potency (IC50) of Benocyclidine to inhibit dopamine uptake.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

[³H]Dopamine

-

This compound (or non-deuterated Benocyclidine)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Nonspecific uptake control: Incubation at 4°C or use of a high concentration of a known DAT inhibitor.

-

Cell lysis buffer

-

Scintillation counter

Procedure:

-

Plate the hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of Benocyclidine or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiate the uptake by adding a fixed concentration of [³H]Dopamine to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lyse the cells with cell lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the percentage of inhibition at each Benocyclidine concentration and determine the IC50 value using nonlinear regression.

In Vivo Microdialysis

This protocol allows for the in vivo measurement of extracellular dopamine levels in the brain of a living animal following the administration of Benocyclidine.

Objective: To measure the effect of Benocyclidine on extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound (or non-deuterated Benocyclidine) for administration

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED) system

-

Anesthesia

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the target brain region.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer Benocyclidine (e.g., via intraperitoneal injection) at the desired dose.

-

Continue to collect dialysate samples for a predetermined period post-administration.

-

Analyze the dopamine concentration in each dialysate sample using an HPLC-ED system.

-

Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways

The primary molecular target of Benocyclidine is the dopamine transporter (DAT). The inhibition of DAT by Benocyclidine leads to an increase in extracellular dopamine, which then acts on postsynaptic and presynaptic dopamine receptors (D1- D5). The downstream signaling events are complex and can involve multiple pathways. One of the key regulatory pathways for DAT function itself is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Dopamine Transporter Inhibition and Downstream Effects

The following diagram illustrates the primary mechanism of action of Benocyclidine and the subsequent activation of postsynaptic dopamine receptor signaling.

Caption: Mechanism of Benocyclidine action on the dopamine synapse.

Regulation of Dopamine Transporter by MAPK/ERK Signaling

The function and cell surface expression of the dopamine transporter are regulated by intracellular signaling cascades, including the MAPK/ERK pathway. This regulation can influence the overall efficacy of dopamine reuptake.

Caption: MAPK/ERK signaling pathway involved in DAT regulation.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of an in vivo microdialysis experiment to assess the effect of Benocyclidine.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound, as a stable-isotope labeled version of Benocyclidine, serves as an essential tool for the accurate quantification of this potent and selective dopamine reuptake inhibitor. The pharmacological profile of Benocyclidine is defined by its high affinity for the dopamine transporter and its lack of significant activity at the NMDA receptor. This makes it a valuable research tool for investigating the role of dopamine in various physiological and pathological processes. The experimental protocols and signaling pathways detailed in this guide provide a framework for the further exploration of Benocyclidine's effects and the broader study of dopamine transporter function. Future research should aim to fully characterize the pharmacokinetic profile of Benocyclidine to better understand its disposition in biological systems.

References

Methodological & Application

Application Note: Quantification of Benocyclidine using Benocyclidine-d10 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of benocyclidine (BTCP) in biological matrices using a stable isotope-labeled internal standard, benocyclidine-d10 ([²H₁₀]BTCP). The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the detection and quantification of benocyclidine. This methodology is particularly suited for researchers in pharmacology, toxicology, and drug development who require accurate measurement of benocyclidine concentrations for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor.[1] Accurate quantification of benocyclidine in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2][3] This document outlines a validated LC-ESI-MS/MS method for the reliable quantification of benocyclidine.[4][5][6]

Experimental Protocols

Materials and Reagents

-

Benocyclidine (BTCP) analytical standard

-

This compound ([²H₁₀]BTCP) internal standard

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine, brain homogenate)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 µm) or equivalent[4][6]

Sample Preparation

A generic protein precipitation method is described below, which is a common and effective technique for extracting small molecules like benocyclidine from biological matrices.[7]

-

Spiking Internal Standard: To 100 µL of the biological sample (e.g., plasma, urine, or brain homogenate supernatant) in a microcentrifuge tube, add a specific volume of this compound internal standard solution (e.g., 5 nM final concentration).[6]

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile (300 µL) to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of 20 mM ammonium formate buffer (pH 3.0)/acetonitrile (20:80, v/v)) for LC-MS/MS analysis.[4][6]

-

Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Calibration Curve and Quantification

Prepare a series of calibration standards by spiking known concentrations of benocyclidine into the blank biological matrix. Process these standards alongside the unknown samples using the same sample preparation procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The concentration of benocyclidine in the unknown samples can then be determined from this calibration curve. A representative calibration range for benocyclidine is 195 pM to 50 nM.[6]

Data Presentation

The following table summarizes the key quantitative parameters of the described LC-MS/MS method for benocyclidine analysis.

| Parameter | Value | Reference |

| Linearity Range | 195 pM - 50 nM | [6] |

| Lower Limit of Quantification (LLOQ) | 195 pM | [6] |

| Internal Standard | This compound ([²H₁₀]BTCP) | [4][6] |

| Internal Standard Concentration | 5 nM | [6] |

| Correlation Coefficient (r) | > 0.999 | [6] |

Visualizations

Caption: Experimental workflow for the quantification of benocyclidine.

Caption: Mechanism of action of benocyclidine at the dopamine transporter.

References

- 1. myadlm.org [myadlm.org]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phencyclidine increases vesicular dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]

- 7. ucd.ie [ucd.ie]

Application Notes and Protocols for the GC-MS Analysis of Benocyclidine Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of benocyclidine (BCP), also known as benzothiophenylcyclohexylpiperidine (BTCP), in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard. The methodology is adapted from established protocols for structurally similar arylcyclohexylamines, such as phencyclidine (PCP), and incorporates specific mass spectral data for benocyclidine to ensure accurate and reliable quantification.

Introduction

Benocyclidine is a potent and selective dopamine reuptake inhibitor and a derivative of phencyclidine.[1] Its analysis in biological samples is crucial for forensic toxicology, clinical research, and drug development studies. The use of a deuterated internal standard, such as Benocyclidine-d10, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.[2] This protocol outlines the procedures for sample extraction, GC-MS analysis, and data interpretation.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of benocyclidine.

2.1. Reagents and Materials

-

Benocyclidine (BCP) analytical standard

-

This compound (BCP-d10) internal standard[3]

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide

-

Phosphate buffer (0.1 M, pH 6.0)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Biological matrix (e.g., urine, plasma)

-

Standard laboratory glassware and pipettes

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting benocyclidine from complex biological matrices like urine.[4]

-

Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add 25 µL of a 1 µg/mL solution of this compound in methanol (final concentration of 25 ng/mL). Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2.3. GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended. The retention time of benocyclidine should be experimentally determined.

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent with an electron ionization (EI) source.

-

GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following table provides the proposed m/z ions for SIM analysis and a template for reporting validation data. The mass spectral data for benocyclidine is based on ESI-MS/MS fragmentation, which suggests likely fragments under EI conditions.[6]

Table 1: Proposed SIM Ions and Method Validation Parameters for Benocyclidine Analysis

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Calibration Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |

| Benocyclidine (BCP) | To be determined | 299 (M+) or 215 | 147 | 86 | 5 - 500 | ~1 | ~5 |

| This compound (BCP-d10) | To be determined | 309 (M+) or 215 | - | - | Constant (25) | - | - |

*Note: The molecular ion (M+) for BCP is 299.48 g/mol .[7] For SIM mode, integer masses are used. The proposed quantifier and qualifier ions should be confirmed by analyzing a standard of benocyclidine under the specified GC-MS conditions. The calibration range, LOD, and LOQ are suggested starting points for method validation and are based on typical values for similar compounds.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Experimental workflow for GC-MS analysis of benocyclidine.

References

- 1. Quantitation of Phencyclidine (PCP) in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. agilent.com [agilent.com]

- 3. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Solid phase extraction of phencyclidine from urine followed by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]

- 6. scispec.co.th [scispec.co.th]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Benocyclidine-d10 in Dopamine Transporter Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (also known as BTCP or 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine) is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] Its deuterated analog, Benocyclidine-d10, in which ten hydrogen atoms on the piperidine ring are replaced by deuterium, serves as a valuable tool in research and drug development, particularly in mass spectrometry-based applications. This document provides detailed application notes and protocols for the use of this compound in dopamine transporter binding assays.

While this compound is primarily intended for use as an internal standard in the quantification of Benocyclidine by GC- or LC-mass spectrometry, its utility in binding assays is predicated on the assumption that its pharmacological profile is nearly identical to its non-deuterated counterpart.[3] The substitution of hydrogen with deuterium atoms is a minimal structural modification that is not expected to significantly alter the binding affinity for the dopamine transporter. The primary advantage of using deuterated ligands lies in their potential for increased metabolic stability and their utility as internal standards in mass spectrometry.[4][5]

Rationale for Using a Deuterated Ligand

The use of deuterated compounds like this compound in biological assays offers several advantages:

-